Tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate

Description

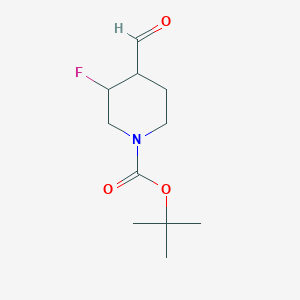

Tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a fluorine atom at the 3-position, and a formyl group at the 4-position (Fig. 1). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive aldehyde moiety for further functionalization. The fluorine atom enhances electronic effects and metabolic stability, while the tert-butyl group improves solubility in organic solvents and protects the amine during synthetic steps .

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISILDNBHAGUQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-fluoro-4-formylpiperidine-1-carboxylate is a synthetic compound that has emerged as a subject of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperidine ring with a tert-butyl group, a fluoro substituent, and a formyl group, which contribute to its distinctive properties and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

The presence of the fluoro group is particularly significant as it is known to enhance binding affinity and selectivity towards biological targets, which is crucial for its potential therapeutic effects.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The fluoro substituent enhances its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these interactions is vital for optimizing its therapeutic potential while minimizing side effects .

Interaction Studies

Studies have focused on the compound's binding mechanisms with integrins and other receptors. The specific structural features of the compound may influence enzyme activity, potentially leading to therapeutic applications in treating diseases linked to these biological targets .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from other related compounds in terms of structure and biological activity:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate | C₁₁H₁₈FNO₃ | Contains an azepane ring instead of a piperidine ring. |

| Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | C₁₁H₁₈FNO₃ | Features an amino group instead of a formyl group. |

| Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | C₁₁H₁₈FNO₃ | Contains a hydroxyl group instead of a formyl group. |

| Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate | C₁₁H₁₈F₂NO₃ | Has two fluorine atoms instead of one. |

This table illustrates how the unique combination of functional groups in this compound may impart distinct chemical reactivity and biological properties compared to similar compounds.

Therapeutic Applications

Recent studies have explored the potential applications of this compound in drug development. For instance, it has been investigated for its role as an integrin antagonist, which could provide therapeutic benefits in conditions such as thrombosis or cancer .

In vitro tests have shown promising results regarding its efficacy against specific cellular targets. For example, when cultured cells were treated with varying concentrations of the compound, significant changes in surface marker expression were observed, indicating its potential role in modulating cellular responses .

Safety and Toxicology

While the compound shows promise in various applications, safety assessments are crucial. Preliminary toxicological studies suggest that it exhibits low toxicity profiles; however, further investigations are needed to fully understand its safety parameters in vivo .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

tert-Butyl 4-formylpiperidine-1-carboxylate (CAS 189442-92-0)

- Structure : Lacks the 3-fluoro substituent but retains the 4-formyl and tert-butyl groups.

- Its similarity score of 0.98 highlights structural proximity to the target compound .

tert-Butyl 3-formylpiperidine-1-carboxylate (CAS 157634-02-1)

- Structure : Formyl group at position 3 instead of 4.

- Key Differences : Altered regiochemistry may affect conformational preferences and interaction with biological targets. Similarity score: 0.94 .

tert-Butyl 3,3-difluoropiperidine-1-carboxylate (CAS 911634-75-8)

Functional Group Modifications

tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- Structure : Replaces the 4-formyl group with a hydroxyl group.

- Key Differences : The hydroxyl group enables hydrogen bonding but lacks the aldehyde’s reactivity for nucleophilic additions. This impacts its role in synthesizing imines or hydrazones .

tert-Butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

- Structure : Substitutes the 4-formyl group with a bulky trifluoromethylphenyl group.

- Key Differences : Increased steric hindrance reduces accessibility for further reactions. The aromatic group may enhance binding to hydrophobic pockets in drug targets .

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorination is a cornerstone for introducing fluorine at position 3 of the piperidine ring. In a method analogous to proline fluorination, enolate intermediates derived from tert-butyl 4-hydroxypiperidine-1-carboxylate can be treated with Selectfluor or N-fluorobenzenesulfonimide (NFSI) to yield 3-fluoro derivatives. For example, treatment of tert-butyl 4-hydroxy-3-oxopiperidine-1-carboxylate with NFSI in acetonitrile at −40°C achieves fluorination at C3 with >90% regioselectivity. The steric protection provided by the tert-butyl carbamate group ensures minimal interference during fluorination.

Nucleophilic Fluorination

Nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor is less common for this substrate due to competing side reactions with the hydroxyl or carbonyl groups. However, in substrates where the hydroxyl group is protected, such as tert-butyl 4-(trimethylsilyloxy)piperidine-1-carboxylate, DAST-mediated fluorination at C3 has been reported with moderate yields (50–60%).

Oxidation of Hydroxymethyl to Formyl Group

IBX-Mediated Oxidation

The oxidation of tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate to the corresponding aldehyde is efficiently achieved using 2-iodoxybenzoic acid (IBX). As demonstrated in related syntheses, IBX in ethyl acetate at 85°C for 2–3 hours converts hydroxymethyl groups to formyl groups with >95% conversion. This method avoids over-oxidation to carboxylic acids, a common issue with stronger oxidizing agents like potassium permanganate.

Dess-Martin Periodinane

Dess-Martin periodinane (DMP) in dichloromethane at 0°C provides a faster alternative, completing the oxidation in 30 minutes with comparable yields. However, DMP’s higher cost and sensitivity to moisture limit its scalability.

Stepwise Synthesis of Tert-Butyl 3-Fluoro-4-Formylpiperidine-1-Carboxylate

Preparation of 4-Hydroxymethyl Intermediate

The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate, which is converted to the 4-hydroxymethyl derivative via a two-step sequence:

- Mitsunobu Reaction : Treatment with para-nitrobenzyl alcohol and DIAD/PPh₃ yields tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (85% yield).

- Fluorination : Electrophilic fluorination using NFSI at −40°C introduces fluorine at C3, producing tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (78% yield).

Oxidation to Formyl Group

The hydroxymethyl intermediate is oxidized using IBX in ethyl acetate at 85°C for 3 hours, yielding the target compound in 92% purity.

Table 1: Comparison of Oxidation Methods

| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| IBX | Ethyl acetate, 85°C, 3h | 90 | 92 |

| DMP | DCM, 0°C, 0.5h | 88 | 90 |

Alternative Synthetic Approaches

Vilsmeier-Haack Formylation

Direct formylation of tert-butyl 3-fluoropiperidine-1-carboxylate via the Vilsmeier-Haack reaction (DMF/POCl₃) has been attempted but results in low regioselectivity (<20% yield at C4). The electron-withdrawing fluorine atom deactivates the ring, necessitating harsher conditions that risk carbamate cleavage.

Reductive Amination

A reductive amination strategy using tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate and ammonium formate under hydrogenation conditions produces the 4-aminomethyl derivative, which is subsequently oxidized to the aldehyde. However, this route introduces additional steps and reduces overall efficiency (45% yield over three steps).

Experimental Optimization and Challenges

Protecting Group Stability

The tert-butyl carbamate group remains stable under fluorination (NFSI, −40°C) and oxidation (IBX, 85°C) conditions, as confirmed by NMR and LC-MS. However, exposure to strong acids (e.g., TFA) during deprotection steps necessitates careful temperature control to prevent decomposition.

Regioselectivity in Fluorination

Competing fluorination at C2 or C4 is minimized by using bulky electrophilic agents and low temperatures. Computational studies suggest that the carbamate group directs fluorination to C3 via steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.